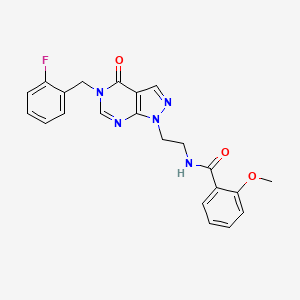

N-(2-(5-(2-氟苄基)-4-氧代-4,5-二氢-1H-吡唑吡嘧啶-1-基)乙基)-2-甲氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

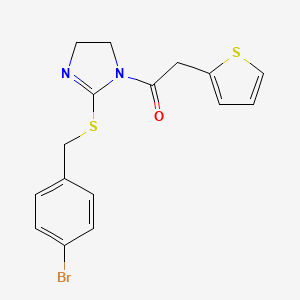

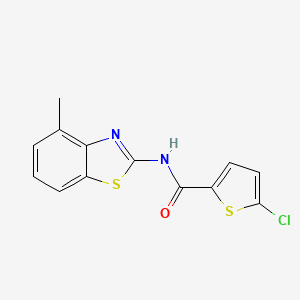

N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxybenzamide is a useful research compound. Its molecular formula is C22H20FN5O3 and its molecular weight is 421.432. The purity is usually 95%.

BenchChem offers high-quality N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

合成和生物学评价

探索了新型吡唑并[1,5-a]嘧啶和相关席夫碱(包括与 N-(2-(5-(2-氟苄基)-4-氧代-4,5-二氢-1H-吡唑并[3,4-d]嘧啶-1-基)乙基)-2-甲氧基苯甲酰胺在结构上相似的化合物)的合成和体外细胞毒活性。使用 SRB 测定法评估了这些化合物对四种人类癌细胞系(结肠 HCT116、肺 A549、乳腺 MCF-7 和肝 HepG2)的细胞毒性。该研究旨在了解这些化合物的构效关系,为其在癌症治疗中的潜在治疗应用提供见解 (Ashraf S. Hassan 等人,2015)。

肿瘤检测的 PET 成像剂

设计并合成了新型 F-18 标记的吡唑并[1,5-a]嘧啶衍生物,作为肿瘤检测的潜在 PET 成像剂。该研究重点关注这些化合物的开发,包括它们的合成、放射化学产率以及在肿瘤细胞和动物模型中的比较摄取特性。结果表明这些化合物(尤其是 [(18)F]1)作为 PET 肿瘤成像的新探针具有潜力,与 [(18)F]FDG 和 L-[(18)F]FET 相比,在肿瘤模型中表现出更高的摄取率 (Jingli Xu 等人,2011)。

神经递质受体的拮抗剂

对吡唑基乙基苯甲酰胺衍生物的研究导致了高度选择性和有效的食欲素受体 1 拮抗剂的鉴定。这些化合物衍生自双重食欲素受体 1/2 拮抗剂结构,并通过对苯甲酰胺和吡唑成分的修饰进行了优化。这产生了对食欲素受体 1 具有显着拮抗活性的化合物,突出了它们作为由该受体调节的疾病的治疗剂的潜力 (Aya Futamura 等人,2017)。

吡唑并[3,4-d]嘧啶-4-酮衍生物的抗癌活性

探索了新型吡唑并[3,4-d]嘧啶-4-酮衍生物的合成和抗癌活性。对这些化合物进行了针对 MCF-7 人乳腺腺癌细胞系的测试,显示出显着的抑制活性。这项研究通过探索吡唑并[3,4-d]嘧啶-4-酮衍生物的抗肿瘤潜力,为寻找更有效的癌症疗法做出了贡献,某些化合物在体外显示出有希望的结果 (Khaled R. A. Abdellatif 等人,2014)。

作用机制

Target of Action

The primary target of this compound is neuronal nitric oxide synthase (nNOS) . nNOS is an enzyme that produces nitric oxide, a signaling molecule involved in various physiological processes. In the nervous system, nitric oxide acts as a neurotransmitter and plays a crucial role in neurodegeneration .

Mode of Action

The compound interacts with its target, nNOS, by binding to a hydrophobic pocket within the enzyme . This binding inhibits the activity of nNOS, thereby reducing the production of nitric oxide . The compound’s interaction with nNOS is characterized by strong inhibitory potency and high isoform selectivity .

Biochemical Pathways

The inhibition of nNOS affects the nitric oxide signaling pathway. Under normal conditions, nNOS produces nitric oxide, which then participates in various signaling pathways. By inhibiting nNOS, the compound reduces nitric oxide production, thereby affecting these signaling pathways .

Pharmacokinetics

The compound exhibits good permeability and low efflux in a Caco-2 assay, suggesting potential oral bioavailability . Furthermore, even with heme-coordinating groups in the molecule, modifying other pharmacophoric fragments minimized undesirable inhibition of cytochrome P450s from human liver microsomes . This indicates that the compound may have a favorable pharmacokinetic profile.

Result of Action

The inhibition of nNOS by the compound can lead to a reduction in nitric oxide production. This can have various molecular and cellular effects, depending on the specific physiological context. For example, in the context of neurodegenerative disorders, the reduction in nitric oxide production could potentially alleviate neurodegeneration .

属性

IUPAC Name |

N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FN5O3/c1-31-19-9-5-3-7-16(19)21(29)24-10-11-28-20-17(12-26-28)22(30)27(14-25-20)13-15-6-2-4-8-18(15)23/h2-9,12,14H,10-11,13H2,1H3,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSFAPGUIWFFMQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxybenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-N'-(1,4-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-N-[(4-nitrophenyl)methoxy]methanimidamide](/img/structure/B2741756.png)

![lithium(1+) ion 5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylate](/img/structure/B2741758.png)

![N-(3,4-dimethylphenyl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2741761.png)

![1-(2-Naphthyl)-3-[4-(trifluoromethyl)anilino]-1-propanone](/img/structure/B2741764.png)

![[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] (E)-3-(6-methoxynaphthalen-2-yl)prop-2-enoate](/img/structure/B2741776.png)